4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

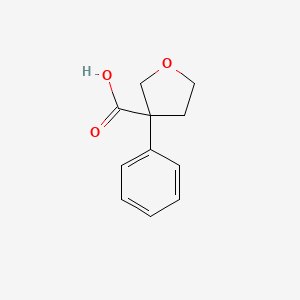

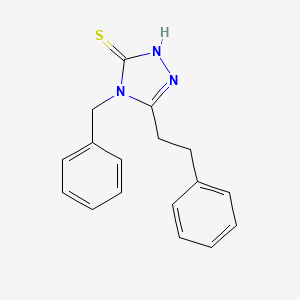

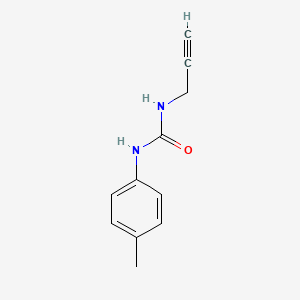

“4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The compound also contains benzyl and phenylethyl groups .

Molecular Structure Analysis

The molecular structure of “4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol” is complex, with a triazole ring, benzyl group, and phenylethyl group. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms .Scientific Research Applications

Synthesis and Characterization

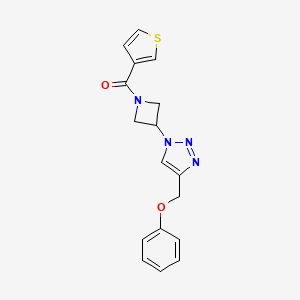

The scientific research applications of 4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol encompass various chemical syntheses and characterizations. For instance, Sarhan et al. (2008) detailed the synthesis and characterization of new 3‐benzyl‐4H‐1,2,4‐triazole‐5‐thiol and thiazolo[3,2‐b][1,2,4]triazole‐5(6H)‐one heterocycles. This research highlights the compound as a starting material for generating a variety of heterocyclic compounds with potential biological activities, using both spectral and elemental analyses for structural determination (Sarhan, Elsherif, Mahmoud, & Habib, 2008).

Pharmacological Potential

Further studies have investigated the pharmacological potential of related 1,2,4-triazole derivatives. For example, derivatives of 4-amino-5-(4-(tret-butyl)phenyl)-4H-1,2,4-triazole-3-thiols were studied for their effects on the duration of thiopental-sodium narcosis in laboratory rats, aiming to explore the "chemical structure – biological effect" relationship. This study provides insights into the analgesic and sedative properties of these compounds, which could guide future drug development (Aksyonova-Seliuk, Panasenko, Knysh, & Pruglo, 2016).

Antimicrobial and Anticancer Activities

Additionally, the antimicrobial and anticancer activities of 1,2,4-triazole derivatives have been extensively studied. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles and evaluated their antimicrobial activities, indicating the broad potential of these compounds in treating infectious diseases (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009). Moreover, the anticancer potential of 1,2,4-triazole derivatives was explored by Šermukšnytė et al. (2022), who synthesized compounds with significant effects on cancer cell migration and growth in melanoma, breast, and pancreatic cancer models. This research underscores the relevance of 1,2,4-triazole-3-thiol derivatives in developing new anticancer therapies (Šermukšnytė, Kantminienė, Jonuškienė, Tumosienė, & Petrikaitė, 2022).

Mechanism of Action

Target of action

They can act as inhibitors or activators of these targets, depending on their specific structure and the nature of the target .

Mode of action

The mode of action of “4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol” would depend on its specific targets. Generally, compounds with a triazole ring can interact with their targets through various types of chemical bonds, leading to changes in the target’s function .

Biochemical pathways

Without specific information on the targets of “4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol”, it’s difficult to say which biochemical pathways it might affect. Given the broad range of targets that triazole compounds can have, it’s likely that it could affect multiple pathways .

Pharmacokinetics

The ADME properties of “4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol” would depend on various factors, including its specific chemical structure and the characteristics of the organism it’s administered to. Triazole compounds can have diverse pharmacokinetic properties .

Result of action

The molecular and cellular effects of “4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol” would depend on its specific targets and mode of action. These could range from changes in enzyme activity to alterations in signal transduction pathways .

Action environment

The action, efficacy, and stability of “4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol” could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors could affect its ability to reach its targets and exert its effects .

properties

IUPAC Name |

4-benzyl-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S/c21-17-19-18-16(12-11-14-7-3-1-4-8-14)20(17)13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXOIUDSACXIBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NNC(=S)N2CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2599634.png)

![diethyl 1-[2-(4-bromophenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2599635.png)

![N-[1-(4-Cyanophenyl)ethyl]-N-ethyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2599638.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2599644.png)

![N-({3-[(benzyloxy)methyl]phenyl}methyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2599645.png)

![6-Methyl-3-[2-oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2599648.png)

![1-Naphthalen-2-ylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2599649.png)